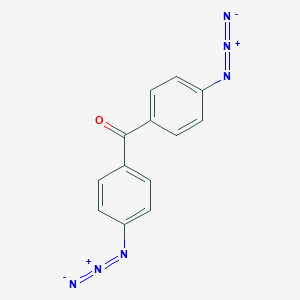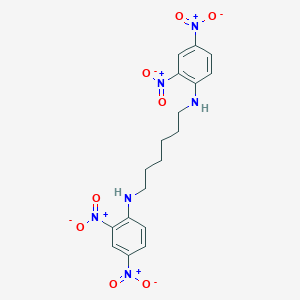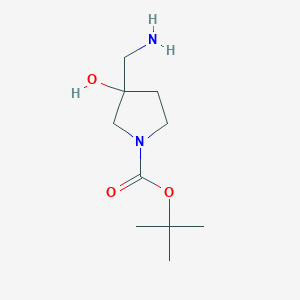![molecular formula C17H12N2O2 B182909 2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]quinoxaline CAS No. 19904-37-1](/img/structure/B182909.png)
2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]quinoxaline, also known as BQ-123, is a peptide antagonist that selectively blocks the action of endothelin-1 (ET-1) at the endothelin A (ET_A) receptor. ET-1 is a potent vasoconstrictor that plays a crucial role in the regulation of vascular tone and blood pressure. BQ-123 has been extensively studied for its potential therapeutic applications in various cardiovascular diseases, including hypertension, heart failure, and pulmonary hypertension.
Mécanisme D'action
2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]quinoxaline selectively binds to the ET_A receptor and blocks the action of ET-1. The ET_A receptor is predominantly expressed in vascular smooth muscle cells and mediates the vasoconstrictor effects of ET-1. By blocking the ET_A receptor, 2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]quinoxaline reduces vascular tone and blood pressure.
Effets Biochimiques Et Physiologiques
2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]quinoxaline has been shown to have several biochemical and physiological effects, including:
1. Inhibition of ET-1-induced vasoconstriction
2. Reduction of blood pressure
3. Improvement of cardiac function in heart failure
4. Reduction of pulmonary vascular resistance in pulmonary hypertension
5. Protection against ischemia-reperfusion injury in the heart and kidney
6. Inhibition of cell proliferation and migration in cancer cells
Avantages Et Limitations Des Expériences En Laboratoire
2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]quinoxaline has several advantages as a research tool, including its high selectivity for the ET_A receptor, its stability in aqueous solutions, and its ability to penetrate cell membranes. However, there are also some limitations to its use, including its relatively high cost, the need for specialized equipment and expertise for synthesis and purification, and the potential for off-target effects.
Orientations Futures
There are several potential future directions for research on 2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]quinoxaline, including:
1. Development of more potent and selective ET_A receptor antagonists
2. Investigation of the role of ET-1 and ET_A receptors in the pathogenesis of various diseases, including cancer, diabetes, and kidney disease
3. Evaluation of the therapeutic potential of ET_A receptor antagonists in clinical trials for cardiovascular and pulmonary diseases
4. Study of the mechanisms underlying the protective effects of 2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]quinoxaline against ischemia-reperfusion injury
5. Investigation of the potential use of 2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]quinoxaline as a tool for targeted drug delivery in cancer therapy.
Méthodes De Synthèse
2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]quinoxaline can be synthesized using solid-phase peptide synthesis (SPPS) techniques. The synthesis involves the coupling of protected amino acids onto a resin support, followed by deprotection and cleavage of the peptide from the resin. 2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]quinoxaline is a cyclic peptide containing 10 amino acid residues, and its chemical structure is as follows: H-D-Asp(OBzl)-D-Tic-OH [D-Tic-2',6'-dimethyltyrosine; OBzl, benzyl ester].
Applications De Recherche Scientifique
2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]quinoxaline has been widely used as a research tool to investigate the physiological and pathophysiological roles of ET-1 and ET_A receptors. It has been shown to inhibit ET-1-induced vasoconstriction in various animal models, including rats, dogs, and pigs. 2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]quinoxaline has also been used to study the effects of ET-1 on cardiac function, renal function, and pulmonary circulation.
Propriétés
Numéro CAS |
19904-37-1 |
|---|---|
Nom du produit |
2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]quinoxaline |
Formule moléculaire |
C17H12N2O2 |
Poids moléculaire |
276.29 g/mol |
Nom IUPAC |
2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]quinoxaline |
InChI |
InChI=1S/C17H12N2O2/c1-2-4-15-14(3-1)18-10-13(19-15)7-5-12-6-8-16-17(9-12)21-11-20-16/h1-10H,11H2/b7-5+ |
Clé InChI |
LGIOSNXCCIPHHL-FNORWQNLSA-N |
SMILES isomérique |
C1OC2=C(O1)C=C(C=C2)/C=C/C3=NC4=CC=CC=C4N=C3 |
SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC3=NC4=CC=CC=C4N=C3 |
SMILES canonique |
C1OC2=C(O1)C=C(C=C2)C=CC3=NC4=CC=CC=C4N=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2-[N-(carboxymethyl)-4-methylanilino]acetic acid](/img/structure/B182839.png)

![4-[(2,4-Dimethylphenyl)amino]naphthalene-1,2-dione](/img/structure/B182845.png)
![3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B182846.png)

